Phosmidosine

Content Navigation

CAS Number

Product Name

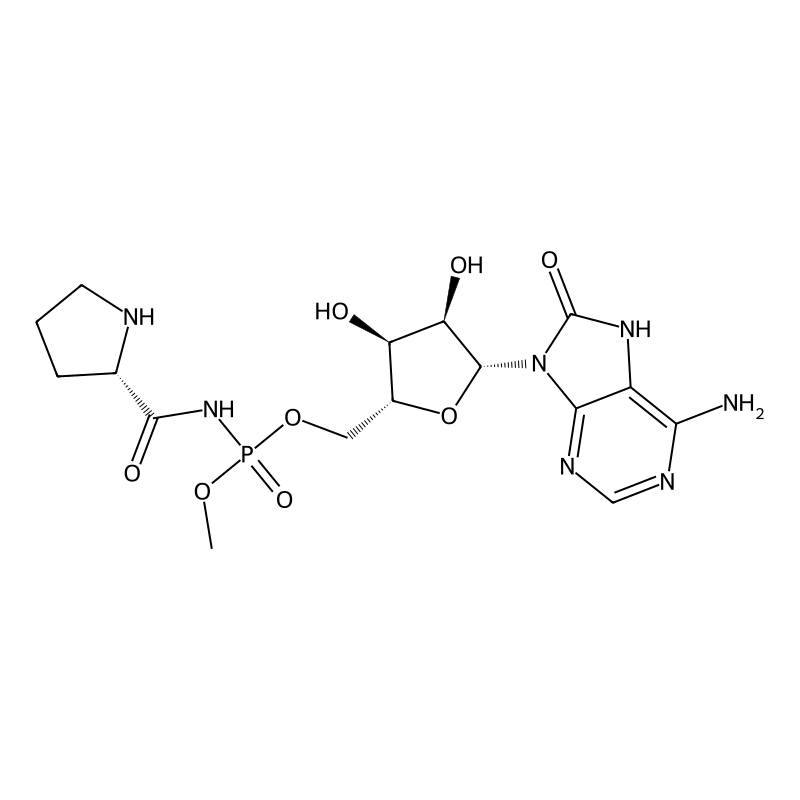

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Discovery and Characterization of Phosmidosine

The table below summarizes the core information regarding the discovery and properties of Phosmidosine as reported in the original research.

| Aspect | Details |

|---|---|

| Discovery Source | Culture filtrate of a newly isolated strain of Streptomyces sp. RK-16 [1] [2]. |

| Nature | A novel nucleotide antibiotic [1] [2]. |

| Molecular Formula | C({16})H({24})N({7})O({8})P [1] [2]. |

| Key Structural Features | Presence of a methyl phosphate group; UV spectra similar to 8-hydroxyadenosine [1] [2]. |

| Biological Activity | Inhibited spore formation of the fungus Botrytis cinerea at a concentration of 0.25 μg/mL [1] [2]. |

Original Isolation and Analysis Workflow

The following diagram outlines the general workflow for the isolation and characterization of this compound as described in the original publication. Please note that specific technical details (e.g., exact solvent systems, column types) are not available in the search results.

Original isolation and analysis workflow for this compound.

Research Context and Potential Next Steps

The search results confirm that this compound is a recognized natural product with a defined structure and interesting antifungal activity. It is categorized as a phosphoramidate, a class of compounds with significant applications in medicinal chemistry, including use as prodrug moieties and in anticancer agents [3].

It is important to note that the information found is from the compound's initial discovery over three decades ago. For a contemporary technical guide, the following steps are recommended:

- Consult Specialized Databases: Search for "this compound" on scientific databases like SciFinder-n or Reaxys, which can provide full-text original articles, synthetic procedures, and subsequent research not captured in this search.

- Review Phosphoramidate Chemistry: The synthesis of phosphoramidates has advanced. Modern, eco-friendly methods exist, such as the reaction of trialkyl phosphites with organic azides in aqueous ethanol [3]. Exploring this literature can provide practical synthetic protocols.

References

Structural Classes of P(V)-Containing Drugs with C-N-P Linkages

The following table summarizes the major classes of phosphorus(V)-containing drugs, many of which feature a direct carbon-nitrogen-phosphorus (C-N-P) backbone or other P-N bonds [1].

| Structural Class | Key Feature | Example Drug(s) | Primary Indication(s) |

|---|---|---|---|

| Phosphoric Amides | Direct P-N bond (P-NR₂) | Cyclophosphamide [1] | Cancer chemotherapy [1] |

| Phosphonates | Direct P-C bond (P-C); often as prodrugs with P-N bonds | Foscarnet, Tenofovir disoproxil [1] | Antiviral (HIV, Herpes) [1] |

| Phosphinates | P-C bond with one organic group (H-P=O); can be amidated | Not specified in search results | Not specified in search results |

| Phosphine Oxides | P-C bond with P=O group | Not specified in search results | Not specified in search results |

| Bisphosphonates | P-C-P backbone | Zoledronic acid [1] | Osteoporosis [1] |

Experimental Pathways for P-N Bond Formation

The formation of P-N bonds is a critical step in synthesizing many phosphorus-containing drugs and their precursors. The following diagram illustrates two key experimental workflows: one for creating inorganic P-N precursors and another for building the C-N-P framework found in final drug substances.

Synthetic pathways for P-N molecules and C-N-P structure formation [2]

Drug Design & Application of C-N-P Compounds

Phosphorus-containing functional groups are strategically used in drug design, primarily as prodrugs or biomolecule analogs [1].

Prodrug Strategy for Improved Properties: Many drugs are phosphorylated (a form of P-O-C bond) to enhance aqueous solubility for better formulation and absorption. The phosphate group is later cleaved in vivo by enzymes like alkaline phosphatase to release the active parent drug [1]. Examples include:

- Clindamycin phosphate (Benzaclin, Cleocin), a more soluble version of the antibiotic clindamycin for topical application [1].

- Tedizolid phosphate (Sivextro), a prodrug of the antibiotic tedizolid [1].

- Fosfluconazole (Prodif), a phosphate prodrug that improves the efficacy of the antifungal fluconazole [1].

Biomolecule Analogs for Mechanism-Based Action: Another major strategy involves designing drugs as mimics of essential biological phosphates or nucleotides. These analogs interfere with cellular processes by acting as enzyme inhibitors or faulty substrates [1]. Notable examples are:

Research and Synthesis Frontiers

Prebiotic Chemistry and the "Phosphate Problem": Research into how P-N bonds could have formed under prebiotic conditions is a vibrant area. The "Phosphate Problem" refers to the low solubility and reactivity of phosphate minerals on the early Earth. P-N species like amidophosphates offer a plausible solution, as they readily phosphorylate organics like nucleosides to form nucleotides, overcoming this key challenge in the origins of life [2].

Modern Synthetic Methods: Beyond the inorganic pathways, modern organic synthesis heavily relies on forming C-P bonds to create complex phosphines and other organophosphorus compounds. Key methods include [3]:

- Nucleophilic substitution of halophosphines with organometallic reagents (e.g., Grignard reagents).

- Nucleophilic attack of phosphide anions on alkyl halides.

- Catalytic cross-coupling (e.g., palladium-catalyzed) to form C-P bonds.

References

Structure-Activity Relationship of Key Modifications

| Modified Residue | Antitumor Activity Against KB Cells | Antitumor Activity Against L1210 Cells | Key Findings |

|---|---|---|---|

| 7,8-dihydro-8-oxoadenosine (Natural) | Active [1] | Active [1] | Serves as the reference standard for activity [1]. |

| Adenine (replaces 8-oxoadenine) | Retained activity [1] [2] | Information Missing | The 8-oxo group is not absolutely essential; the adenine skeleton is the core requirement [1]. |

| 2'-Deoxyadenosine (replaces ribose) | Retained activity [1] | Decreased (4-fold reduction) [1] | The ribose moiety is less critical than the base, but its absence can reduce potency in a cell-line-dependent manner [1]. |

| Uracil, Cytosine, Guanine | No significant activity [2] | No significant activity [2] | Demonstrates high specificity for adenine-based structures; other nucleobases abolish activity [2]. |

| Simple Alkyl Group (e.g., Ethyl) | Drastic loss of activity [1] | Drastic loss of activity [1] | Confirms the nucleoside residue is indispensable; a small alkyl group cannot functionally replace it [1]. |

Synthesis of Phosmidosine O-Ethyl Ester Derivatives

The synthesis of this compound derivatives for structure-activity relationship (SAR) studies follows a convergent strategy, as outlined in the workflow below.

Synthetic workflow for this compound analogs [1] [2]

General Experimental Protocol [1]:

- Condensation Reaction: The key step involves coupling the phosphorodiamidite intermediate with various protected nucleosides.

- Deprotection: The final compounds are obtained after removing the protecting groups.

- Purification: Products are isolated using silica gel column chromatography and reverse-phase medium-pressure column chromatography (C18 silica gel).

- Characterization: Structures are confirmed by 1H NMR (270 MHz), 13C NMR (68 MHz), and 31P NMR (109 MHz) spectroscopy.

Mechanism of Action and Rationale

The proposed mechanism of this compound and the importance of its structure are summarized in the diagram below.

Proposed mechanism: this compound mimics prolyl-AMP to inhibit protein synthesis [1] [2]

- Structural Mimicry: this compound's structure closely resembles prolyl-adenylate (Prolyl-AMP), a natural intermediate in protein synthesis [1] [2].

- Essential Components: Both the prolyl residue and the adenine/8-oxoadenine base are critical for this function. Substitution of the proline with other amino acids (e.g., acetyl) leads to a significant loss of activity [1].

- Proposed Target: It is strongly suggested that this compound acts as an inhibitor of prolyl-tRNA synthetase, disrupting protein synthesis in rapidly growing cancer cells [1] [2]. This inhibition can lead to G1 cell cycle arrest and the observed antitumor effects [1].

Key Property of 8-Oxo-Modified Nucleosides

A relevant property of 8-oxo-modified nucleosides discovered in a related compound is their high resistance to deamination by adenosine deaminase (ADA) [3]. The oxidized base favors a syn conformation at the glycosidic bond, which prevents the catalytic water molecule from attacking the C6 atom of the purine ring [3]. This metabolic stability is a significant pharmacological advantage, potentially extending the half-life of such drugs in vivo and reducing the need for co-administration of ADA inhibitors [3].

References

Synthesis and Experimental Assessment

The first successful synthesis of phosmidosine and related compounds has enabled the study of their anticancer properties [1]. Key experimental findings are summarized in the table below.

| Compound | Key Experimental Findings | Assay/Method |

|---|---|---|

| This compound (Diastereomers 1a & 1b) | Exhibited significant and similar anticancer activities; approximately 10x more potent than this compound B [1]. | MTT assay on various tumor cell lines [1] |

| This compound B | Showed high anticancer activity, though lower than this compound [1]. Possesses 1/20 the morphological reversion activity of this compound [2]. | MTT assay; morphological reversion of srctsNKR cells [2] [1] |

| O-ethyl ester derivative | Sufficiently stable and exhibited sufficient antitumor activities [2]. | Testing against KB and L1210 cell lines [2] |

| Derivative with adenine replacement | Retained antitumor activity, demonstrating the 7,8-dihydro-8-oxoadenine base is exchangeable with adenine [2]. | Testing against KB and L1210 cell lines [2] |

The following diagram illustrates the logical workflow for the key experiments that established the structure-activity relationship of this compound derivatives.

Experimental workflow for establishing structure-activity relationship

Proposed Mechanism of Action

Research suggests that this compound functions by interrupting the cell cycle and potentially inhibiting protein synthesis. The following diagram outlines this proposed mechanism based on current scientific understanding.

Proposed mechanism involving cell cycle arrest and protein synthesis inhibition

The search results indicate that while this compound's antitumor activity is well-documented, its exact molecular targets and comprehensive signaling pathway are not fully elucidated. Its structural similarity to prolyl-AMP suggests it may act as an inhibitor of prolyl-tRNA synthetase, disrupting peptide synthesis in rapidly growing cancer cells, but this remains a strong hypothesis rather than a confirmed mechanism [2].

References

phosmidosine G1 phase cell cycle arrest

Core Characteristics of Phosmidosine

The table below summarizes the key information on this compound's properties and known effects from the identified research:

| Attribute | Description |

|---|---|

| Core Biological Activity | Induction of G1 phase cell cycle arrest [1]. |

| Additional Effect | Possesses potent antitumor activity [1]. |

| Chemical Nature | Natural product with a nucleotidic structure containing N-prolylphosphoramidate and O-methyl ester linkages [1]. |

| Key Instability | Inherently unstable under basic conditions and during synthesis due to methyl transfer activity [1]. |

Structure-Activity Relationship (SAR) Findings

Researchers have synthesized several analogues to find more stable derivatives and understand the structural requirements for its antitumor activity. Key findings are summarized below [1]:

| Analogue Modification | Impact on Antitumor Activity |

|---|---|

| O-ethyl ester derivative (e.g., 1b) | Sufficiently stable in aqueous solution; maintains activity. |

| Replacement of L-proline with other L-amino acids or D-proline | Considerable decrease in antitumor activity. |

| Phosphoramidothioate derivative (e.g., 17) | Maintains similar, though slightly decreased, antitumor activity. |

| Longer alkyl-containing analogues (e.g., 1a-d) | Both diastereoisomers show similar antitumor activities. |

| Simple, non-nucleotidic core compounds (e.g., 13) | Show no antitumor activity. |

Experimental Approaches for G1 Arrest Analysis

While a specific protocol for this compound is not available, the following methods, commonly used in cell cycle arrest studies, can be applied to investigate its effects. These methodologies are referenced from other, related cell cycle studies [2] [3].

| Method Category | Specific Technique | Application & Key Details |

|---|---|---|

| Cell Cycle Status Analysis | Flow Cytometry with DNA staining (Propidium Iodide/PI, DAPI) | Quantifies cellular DNA content to determine population distribution in G1, S, and G2/M phases [2] [3]. |

| Molecular Phenotype Analysis | Immunoblotting (Western Blot) | Measures protein levels changes in key G1/S transition regulators (e.g., Rb phosphorylation, p21, p27, cyclin D) [2]. |

| Real-Time PCR | Quantifies mRNA level changes of key regulators (e.g., cyclin D) [2]. | |

| Functional & Phenotypic Assays | Cell Proliferation Assays (e.g., cell counting) | Directly measures inhibition of cell growth over time [2]. |

| Morphogenesis Analysis (Immunofluorescence microscopy) | Visualizes cellular and subcellular morphological changes (e.g., cell rounding, microtubule stabilization) [2]. |

Potential Mechanisms and Research Context

The available data does not specify this compound's molecular target. However, G1 arrest is a common mechanism for anticancer agents. The diagram below illustrates a generalized pathway for G1 arrest, which can serve as a framework for hypothesizing and testing how this compound may act.

The search results indicate that the most critical finding is the essential role of the L-prolyl group in its antitumor activity, as replacing it with other amino acids significantly reduces efficacy [1]. This suggests a highly specific interaction with its biological target.

Research Gaps and Future Directions

It is important to note that the core data on this compound's G1 arrest is from 2004 [1]. To build a contemporary whitepaper, you would need to investigate:

- The precise molecular target of this compound.

- Detailed in vivo efficacy and pharmacokinetic data.

- The downstream signaling consequences following G1 arrest (e.g., senescence vs. apoptosis).

- Research into whether its activity is p53-dependent or independent, a common theme in G1 arrest (as seen with other agents like PD0166285 and HDAC inhibitors) [2] [4].

References

- 1. Synthesis of chemically stabilized this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. regulation by the Wee1 Inhibitor PD0166285, Pyrido... Cell cycle [bmccancer.biomedcentral.com]

- 3. Induced cell - Wikipedia cycle arrest [en.wikipedia.org]

- 4. - G and apoptosis by histone deacetylase inhibition in... 1 cell cycle arrest [nature.com]

Structural Insights and Antitumor Mechanism

Phosmidosine is a nucleotide antibiotic composed of L-proline and 8-oxoadenosine (7,8-dihydro-8-oxoadenosine), connected via a unique N-acyl phosphoramidate linkage [1]. Its primary mechanism of action involves inducing G1 phase cell cycle arrest [2].

- Key Molecular Targets: this compound regulates the hyperphosphorylation of RB proteins by inhibiting Cyclin D1. This keeps the RB proteins in their inactive forms, bound to EF2, thereby halting the cell cycle at the G1 phase [2].

- p53-Independent Activity: A significant characteristic of this compound and its related compounds is that they exhibit cytotoxic activity independent of the p53 status of the cancer cells. This suggests potential for targeting cancers that have developed resistance to p53-dependent apoptosis pathways [1].

The diagram below illustrates this core mechanism of action.

Diagram 1: Core mechanism of this compound-induced G1 cell cycle arrest.

Structure-Activity Relationship (SAR)

The antitumor activity of this compound is highly dependent on its specific structural features. Key findings from structure-activity relationship (SAR) studies are summarized below [2]:

| Structural Feature | Modification | Impact on Antitumor Activity |

|---|---|---|

| 7,8-dihydro-8-oxoadenosine base | Replaced with adenine | Retained (activity maintained) |

| Replaced with a simple ethyl group | Drastic loss | |

| Ribose moiety | Replaced with deoxyribose | Decreased (4x in L1210 cells) |

| Prolyl group | Replaced with acetyl/other aminoacyl groups | Considerable loss |

| Methyl group on phosphoramidate | Replaced with larger alkyl groups (e.g., ethyl) | Slightly decreased (but improves stability) |

The synthetic workflow for creating this compound and its derivatives is complex, primarily due to the reactivity of the phosphoramidate linkage and the need to protect the reactive sites on the 8-oxoadenosine base [1]. A key achievement was the successful synthesis of this compound using a Boc (tert-butoxycarbonyl) group to protect the 7-NH function of 8-oxoadenosine, preventing undesired phosphitylation at the 6-amino group during the coupling reaction [1]. The final coupling of the 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide, followed by deprotection, yields this compound [1].

The diagram below outlines this general synthesis and derivatization strategy.

Diagram 2: General synthesis and derivatization workflow for this compound.

Quantitative Antitumor Activity Data

The antitumor potency of this compound compounds is typically evaluated using cell-based assays, such as the MTT assay, to determine growth inhibitory concentrations (IC₅₀) [1]. The table below summarizes key activity data:

| Compound | Description | Antitumor Activity & Key Findings |

|---|---|---|

| This compound (1b) | Naturally occurring diastereomer | Highly active; approximately 10x higher activity than this compound B against various tumor cell lines [1]. |

| This compound (1a) | Synthetic diastereomer | Exhibited activity similar to 1b, indicating diastereomerism at phosphorus may not critically impact activity [1]. |

| This compound B | Demethylated derivative | High anticancer activities; serves as a stable, active benchmark (approx. 1/20th the activity of pure this compound in early studies) [2] [1]. |

| O-Ethyl Ester Derivative (3) | Stabilized synthetic derivative | Sufficiently stable with sufficient antitumor activities against KB (oral epidermoid carcinoma) and L1210 (murine leukemia) cell lines [2]. |

Future Research and Development Potential

This compound represents a fascinating scaffold for anticancer drug design. Future research directions may include:

- Mechanism Elucidation: Further investigation is needed to confirm the hypothesis that it acts as an inhibitor of prolyl-tRNA synthetase or other components of the protein synthesis machinery [2].

- Optimization of Stability: The synthesis of stabilized analogs, like the O-ethyl ester derivative, is a promising strategy to overcome the inherent instability of the natural product for further development [2].

- Broad-Spectrum Potential: Its p53-independent mechanism and activity against various cancer cell lines suggest potential for treating diverse cancer types, including those resistant to conventional therapies [1].

References

Core Characteristics & Proposed Mechanism of Phosmidosine

Phosmidosine is a nucleotide antibiotic characterized by a unique N-acylphosphoramidate linkage that connects an 8-oxoadenosine (or adenine) base to a L-proline moiety [1] [2]. Its primary documented biological activities include:

- Antitumor Activity: Inhibits growth in various cancer cell lines, independent of their p53 status [2].

- Cell Cycle Arrest: Induces G1 phase arrest in the cell cycle [1].

- Morphology Reversion: Reverts src-transformed NRK cells to a normal phenotype [3].

The proposed mechanism of action is antagonism of prolyl-AMP in tRNA aminoacylation, which is mediated by prolyl-tRNA synthetase [1]. This suggests it disrupts protein synthesis by interfering with the charging of tRNA with proline.

Key Research Findings on this compound

The table below summarizes the quantitative and structural findings from the key research articles.

| Aspect | This compound | This compound B | Key Findings & Implications |

|---|---|---|---|

| Structure & Synthesis | Chiral center at phosphorus; first synthesized in 2002 [2]. | Demethylated, achiral derivative [2]. | The prolyl group is critical for activity. The 8-oxoadenine base can be modified (e.g., to adenine) without losing activity [1] [3]. |

| Anticancer Activity (MTT Assay) | High activity; diastereomers showed similar potency [2]. | High activity, ~10x less potent than this compound [2]. | Potent and characteristic inhibitory activities against tumor cells, promising for new anticancer agent development [2]. |

| Molecular Target & Pathway | Proposed prolyl-tRNA synthetase antagonist [1]. | Not specified. | Action linked to inhibition of cyclin D1 expression and subsequent inhibition of RB-protein hyperphosphorylation [1]. |

Experimental Workflow for Biotin-Conjugate Synthesis

A 2004 study detailed the synthesis of a biotin-conjugated this compound derivative, intended as a tool for isolating interacting biomolecules [1]. The general workflow is summarized in the diagram below.

Experimental workflow for synthesizing a biotin-phosmidosine conjugate.

Research Gaps and Future Directions

The current search results highlight several areas where information is lacking for a complete technical guide:

- Detailed Experimental Protocols: The papers describe outcomes but lack step-by-step methodologies for key experiments like the MTT assay or pull-down assays using the biotin conjugate.

- Direct Target Validation: The role of this compound as a prolyl-AMP antagonist for prolyl-tRNA synthetase is proposed but not yet conclusively proven [1].

- Comprehensive Signaling Pathways: While its effect on cyclin D1 and RB-protein phosphorylation is noted [1], a complete map of the upstream and downstream signaling events is not available.

References

Biological Activity and Morphological Reversion

Morphological reversion, or "detransformation," refers to the ability of a compound to restore normal cell morphology and inhibit uncontrolled growth in transformed (cancerous) cells. The key findings on phosmidosine compounds are summarized in the table below:

| Compound | Morphological Reversion Activity on src-transformed NRK cells | Inhibition of Cell Cycle Progression | Key Structural Requirement |

|---|---|---|---|

| This compound | Yes [1] | Yes [1] | Presence of a prolyl group [1] |

| This compound B | Yes [1] [2] | Yes [1] [2] | Presence of a prolyl group [1] |

| This compound C | No [1] | No [1] | Absence of a prolyl group [1] |

Structural-Activity Relationship (SAR): The prolyl group within the this compound structure is critical for its biological activity. This compound C, which lacks this group, is inactive, confirming its essential role [1].

Anticancer Potency: Subsequent synthesis and testing revealed that this compound B exhibits high anticancer activity. The diastereomers of this compound itself show similar but approximately 10 times higher anticancer activities than this compound B across various tumor cell lines, independent of their p53 phenotypes [3]. This makes them promising candidates for a new type of anticancer agent [3].

Experimental Protocols for Key Assays

The primary methodology for assessing the morphological reversion activity of this compound compounds is detailed below.

Cell-Based Morphological Reversion Assay

This assay evaluates a compound's ability to reverse the altered morphology of src oncogene-transformed cells, inducing a return to a normal, non-transformed phenotype [1].

- 1. Cell Line: Use srcts-NRK cells. These are normal rat kidney (NRK) cells transformed by a temperature-sensitive mutant of the src oncogene, which allows for controlled study of the transformed state [1].

- 2. Cell Culture and Transformation: Culture the srcts-NRK cells under conditions (typically the permissive temperature) that allow the src oncogene to be active, maintaining the transformed morphology (e.g., rounded, refractile, loss of contact inhibition) [1].

- 3. Compound Treatment: Expose the transformed cells to the test compound (e.g., this compound or this compound B). A negative control (e.g., this compound C or vehicle) should be included [1].

- 4. Activity Assessment: After a specified incubation period, observe the cells microscopically for morphological reversion. Active compounds will cause the cells to revert to a flattened, organized appearance typical of non-transformed NRK cells. This is often quantified by counting reverted versus non-reverted cells in a defined area [1].

- 5. Concurrent Cell Cycle Analysis: The inhibitory effect on cell cycle progression can be analyzed using techniques like flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) after treatment [1].

Structural Insights and Synthesis

Phosmidosines are hybrid molecules consisting of 8-oxoadenosine and L-proline, connected by a unique N-acyl phosphoramidate linkage [3]. This structure is key to its mechanism and activity.

Diagram: The N-acyl phosphoramidate linkage in this compound is critical for bioactivity and a focal point of synthetic chemistry.

Synthetic Methodologies

- First Total Synthesis: The first successful synthesis of this compound and this compound B was reported in 2002. A critical step was the coupling of an 8-oxoadenosine 5'-phosphoramidite derivative with an N-protected prolinamide. This process created the N-acyl phosphoramidate linkage and produced this compound as a mixture of diastereomers due to the new chiral center at the phosphorus atom [3].

- Diastereoselective Synthesis: The chiral phosphorus center significantly impacts biological activity. A copper-catalyzed method was developed for diastereoselective synthesis of related phosphoramidate prodrugs (ProTides), favoring the biologically more active Sp isomer at phosphorus [4]. This methodology is highly relevant for producing single-diastereomer this compound analogs for development.

Proposed Mechanism and Research Context

While the exact molecular target of phosmidosines in cells is an area of research, their structure offers strong clues about their potential mechanism of action.

- Nucleotide Analogue Activity: As nucleotide analogues, phosmidosines may incorporate into growing DNA or RNA chains, causing chain termination or malfunction of nucleic acids [5].

- Interference with Phosphotransferases: The molecule's phosphoramidate moiety may inhibit enzymes that handle phosphates, such as kinases, which could disrupt the phosphorylation signaling that drives cancer cell growth and division [5] [4].

- Broader Significance: The N-acyl phosphoramidate motif is a critical functional group in biology and medicinal chemistry, found not only in phosmidosines but also in other natural products and modern prodrugs like the antiviral drug Sofosbuvir [4]. Mastering the synthesis and understanding the function of this motif is a high priority in drug development.

Diagram: Proposed mechanism of action of phosmidosines, leading to morphological reversion and cell cycle arrest.

Key Research Gaps and Future Directions

Research on this compound is foundational, and several questions remain:

- Precise Molecular Target: The specific protein or enzyme targeted by phosmidosines within the cell to exert its detransforming effect is still unknown. Identifying this target is a crucial next step.

- In Vivo Efficacy and Toxicity: Most existing data is from in vitro cell culture studies. Comprehensive in vivo studies in animal models are needed to validate efficacy and safety for therapeutic development.

- Optimization of Analogs: Research into synthesizing and testing new analogs based on the this compound structure could yield compounds with higher potency, better selectivity, and improved drug-like properties.

References

- 1. Morphology reversion activity of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound B | Natural Product [medchemexpress.com]

- 3. First synthesis and anticancer activity of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. The first copper-catalysed diastereoselective synthesis of [pubs.rsc.org]

- 5. Phosphorus Compounds of Natural Origin: Prebiotic, ... [mdpi.com]

Core Mechanism & Quantitative Effects of Phosmidosine

The table below summarizes the key experimental findings on phosmidosine's effects, primarily from a foundational 1998 study [1].

| Experimental Model | Key Findings on Cyclin D1 & Cell Cycle | Observed Outcome |

|---|---|---|

| Human lung fibroblast WI-38 cells [1] | Inhibits serum-induced cyclin D1 expression; prevents hyperphosphorylation of retinoblastoma (RB) protein by CDK4/CDK2 [1]. | Cell cycle arrest in G1 phase; suppression of S-phase entry [1]. |

| Mouse tsFT210 cells [1] | Irreversibly inhibits cell cycle progression at G1; does not affect the G2 to M transition [1]. | Arrest occurs at a point earlier than the G1-S boundary (earlier than mimosine/aphidicolin) [1]. |

| Proposed Point of Action [1] | Acts at a point between the start point and restriction point in G1 [1]. | Suggests a unique mechanism for probing G1 regulatory mechanisms [1]. |

Experimental Protocols for Key Assays

The following are standard methodologies used in the cited studies to investigate cell cycle arrest and cyclin D1 function, which are applicable for validating this compound's effects.

1. Cell Cycle Analysis via Flow Cytometry

- Purpose: To determine the proportion of cells in different cell cycle phases (G0/G1, S, G2/M) after drug treatment [2].

- Procedure:

- Harvest treated and control cells (e.g., by trypsinization).

- Wash cells with cold PBS and fix in 70% ice-cold ethanol for several hours or overnight at -20°C.

- Centrifuge to remove ethanol, and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

- Incubate for 30 minutes in the dark.

- Analyze stained cells using a flow cytometer. The DNA content (PI fluorescence) is used to distinguish cells in different cycle phases [2].

2. Assessing Protein Expression and Phosphorylation via Western Blot

- Purpose: To detect changes in protein levels (e.g., cyclin D1) and their activation status (e.g., RB phosphorylation) [3] [2].

- Procedure:

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis: Separate equal amounts of protein by molecular weight using SDS-PAGE.

- Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking and Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., anti-cyclin D1, anti-pRB, anti-β-actin as a loading control) overnight at 4°C [3].

- Detection: Incubate with an HRP-conjugated secondary antibody. Use chemiluminescence substrate to visualize protein bands. The band intensity correlates with protein abundance or phosphorylation level [3] [2].

3. Cell Viability and Proliferation Assays (MTT/CCK-8)

- Purpose: To measure the cytotoxic effect of a compound and calculate the half-maximal inhibitory concentration (IC50) [4] [2].

- Procedure:

- Seed cells in a 96-well plate and treat with a range of drug concentrations.

- After the incubation period, add MTT or CCK-8 solution to each well.

- Incubate for several hours to allow viable cells to convert MTT to purple formazan or to reduce CCK-8, producing a yellow color.

- Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm for MTT, 450 nm for CCK-8). Cell viability is proportional to the absorbance [4] [2].

Mechanism of this compound Action Visualization

The following diagram, defined using the DOT language, illustrates the core signaling pathway through which this compound is understood to inhibit cell cycle progression.

This diagram shows that this compound inhibits serum-induced cyclin D1 expression, which in turn prevents the CDK4/6-mediated hyperphosphorylation of RB. Unphosphorylated RB sequesters E2F, blocking the transcription of genes required for S-phase entry and leading to G1 arrest [1].

Research Context and Further Directions

The study on this compound is historically significant for understanding G1 regulation [1]. Current research continues to focus on inhibiting the cyclin D1/CDK4/6/RB pathway as a validated cancer therapeutic strategy, as seen with novel inhibitors like Arcyriaflavin A in melanoma [2] and YB-004 in bladder cancer [4].

Future experimental work could focus on:

- Identifying the precise molecular target of this compound.

- Transcriptional vs. post-translational regulation: Investigating whether this compound affects CCND1 mRNA stability or promoter activity [5].

- Combination therapy studies: Evaluating its effect with other cell cycle or DNA damage agents, similar to modern studies [4].

References

- 1. Inhibition of cyclin D1 expression and phosphorylation ... [pubmed.ncbi.nlm.nih.gov]

- 2. Arcyriaflavin A, a cyclin /CDK4 D , suppresses tumor growth... 1 inhibitor [cancerci.biomedcentral.com]

- 3. Cyclin D1 Regulates Cellular Migration through the Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 4. of Inhibition by Novel Biguanide Derivative YB-004... Cyclin D 1 [ijbs.com]

- 5. The elements of human cyclin D1 promoter and regulation ... [clinicalepigeneticsjournal.biomedcentral.com]

phosmidosine total synthesis protocol

Introduction

Phosmidosines are a class of nucleotide antibiotics characterized by a unique N-acyl phosphoramidate linkage connecting an 8-oxoadenosine moiety to an amino acid (such as L-proline) [1] [2]. This hybrid structure, which bridges genotype and phenotype, places phosmidosines in a fascinating chemical space with significant biological implications. These natural products have demonstrated promising antitumor and anticancer activities against various cancer cell lines, often independent of their p53 phenotypes, suggesting a potentially broad therapeutic application [1]. This Application Note collates the established synthetic protocols for phosmidosine and its stable analogs, providing researchers with a practical guide to accessing these complex molecules for drug discovery and development.

Chemical Structure and Key Challenges

The defining structural feature of phosmidosines is the N-acyl phosphoramidate bridge (-P-N-C=O) that links the 5'-position of an 8-oxoadenosine nucleoside to the α-amino group of an L-proline residue. This compound B is the demethylated derivative lacking chirality at the phosphorus atom, while this compound itself possesses a chiral center at phosphorus, leading to the formation of diastereomers during synthesis [1].

The synthesis of this compound presents several key challenges:

- Instability of the Linkage: The standard N-acyl phosphoramidate ester linkage, particularly with a methyl group, is prone to hydrolysis under acidic and neutral conditions [3].

- Regioselective Functionalization: The 8-oxoadenosine moiety contains multiple reactive functional groups (the 6-amino group and the 7-nitrogen of the purine ring) that require precise and selective protection to prevent side reactions during phosphitylation [1].

- Stereochemistry at Phosphorus: The natural configuration of the chiral phosphorus center in this compound must be controlled or addressed during the final coupling [1].

Synthetic Protocols

Two primary synthetic strategies have been developed for the construction of phosmidosines, centered on the formation of the critical N-acyl phosphoramidate linkage.

Protocol 1: First Total Synthesis of this compound and this compound B

This foundational protocol, detailed in J. Org. Chem., 2002, involves a direct coupling between a nucleoside phosphoramidite and a protected amino acid [1].

- Key Step: Coupling of an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative with N-tritylprolinamide.

- Activator: 5-(3,5-Dinitrophenyl)-1H-tetrazole (DDT) was used as the activator for the phosphitylation reaction.

- Critical Protection Strategy: A 7-N-tert-butoxycarbonyl (Boc) group was employed on the 8-oxoadenosine. This group acts not only as a protector but also, due to its steric bulk, prevents the phosphitylation of the unmasked 6-amino group, ensuring regioselective reaction at the 5'-hydroxyl [1].

- Final Deprotection: Full deprotection after coupling yields a mixture of this compound diastereomers. The naturally occurring diastereomer (believed to be the slow-eluting isomer, 1b) can be separated and identified by (^{13}C) NMR spectroscopy [1].

Protocol 2: Synthesis of Stable this compound Analogs

To address the inherent instability of the native structure, a subsequent protocol, described in Nucleic Acids Res. Suppl., 2003, focuses on creating analogs with improved chemical robustness [3].

- Synthetic Approach: Reaction of N-diisopropyl-N'-(N-tritylaminoacyl)phosphorodiamidite derivatives with appropriately protected 8-oxoadenosine derivatives.

- Key Modification: Replacing the methyl group in the N-acylphosphoramidate linkage with longer alkyl chains, such as an O-ethyl group.

- Outcome: The O-ethyl derivative was identified as particularly advantageous. It was easily synthesized and demonstrated sufficient stability under both acidic and neutral conditions without compromising the potent antitumor activity observed in the parent compounds [3].

Table 1: Comparison of this compound Synthetic Protocols

| Protocol Feature | First Total Synthesis [1] | Stable Analogs Synthesis [3] |

|---|---|---|

| Key Starting Materials | N-acetyl-8-oxoadenosine phosphoramidite, N-tritylprolinamide | N-diisopropyl-N'-(N-tritylaminoacyl)phosphorodiamidite, protected 8-oxoadenosine |

| Coupling Activator | 5-(3,5-Dinitrophenyl)-1H-tetrazole | Information not specified in abstract |

| Critical Protecting Group | 7-N-Boc on 8-oxoadenosine | Standard amino-protecting groups (e.g., Trityl) |

| Key Structural Outcome | Natural structure (diastereomeric mixture) | O-Alkyl stabilized N-acyl phosphoramidate (e.g., O-Ethyl) |

| Primary Advantage | Access to authentic natural product | Improved chemical stability for biological testing |

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized this compound compounds exhibit significant growth inhibitory activity against various tumor cell lines, as measured by the MTT assay [1].

- Potency: this compound B shows high anticancer activity. The isolated diastereomers of this compound (1a and 1b) possess similar activities that are approximately 10 times higher than that of this compound B [1].

- p53 Independence: A crucial finding is that these compounds show characteristic inhibitory activities against cancer cells independent of their p53 phenotypes. This suggests a unique mechanism of action that could be effective against tumors that have developed resistance through p53 pathway mutations [1].

- Impact of Stabilization: The stable O-alkyl analogs (e.g., O-ethyl) retain antitumor activity comparable to the parent compounds, validating the strategy of modifying the linker for improved pharmaceutical properties [3].

Table 2: Biological Activity of this compound Compounds

| Compound | Relative Anticancer Activity | Key Chemical Feature | Stability Profile |

|---|---|---|---|

| This compound B | High (Baseline) | Demethylated, achiral at P | Standard (prone to hydrolysis) |

| This compound Diastereomers (1a & 1b) | ~10x higher than this compound B | Chiral N-acyl phosphoramidate | Standard (prone to hydrolysis) |

| O-Ethyl this compound Analog | Similar to natural diastereomers | O-Ethyl stabilized linkage | Stable under acidic and neutral conditions |

The following workflow diagram illustrates the two main synthetic pathways for this compound and its stable analogs:

Application Notes for Researchers

For scientists aiming to utilize these protocols, consider the following practical recommendations:

- Route Selection: For fundamental biological studies of the natural product, Protocol 1 is necessary but requires careful diastereomer separation. For drug development projects where stability is paramount, Protocol 2 for generating O-alkyl analogs is strongly recommended [3] [1].

- Handling and Stability: Standard phosphoramidites are typically refrigerated (2-8 °C) and have limited stability (2-3 days) in anhydrous acetonitrile solution. Reactions should be conducted under an inert atmosphere (e.g., argon) to prevent oxidation [4].

- Purification and Analysis: Be prepared to use analytical HPLC or similar techniques to separate the diastereomers formed in Protocol 1. (^{13}C) NMR is a confirmed tool for identifying the natural diastereomer [1].

- Biological Testing: The MTT assay is a standard and effective method for evaluating the growth inhibitory activity of synthesized compounds against cancer cell lines. The p53 status of the cell lines used should be characterized to confirm the reported p53-independent mechanism [1].

Conclusion and Future Perspectives

The developed synthetic protocols for this compound and its analogs provide robust access to a promising class of antitumor compounds. The successful synthesis hinges on strategic protecting group manipulation and the use of activated phosphoramidite intermediates. The creation of stable analogs, particularly the O-ethyl derivative, represents a significant advancement, overcoming the inherent instability of the natural product while preserving its potent biological activity.

Future work in this area will likely focus on further exploring the Structure-Activity Relationship (SAR) by synthesizing a wider array of analogs with modifications on the nucleobase, the amino acid component, and the phosphoramidate linker. A critical and ongoing challenge is the elucidation of the precise mechanism of action underlying its p53-independent anticancer activity. Furthermore, integrating modern synthetic methodologies, such as the on-demand flow synthesis of phosphoramidites [5], could improve the efficiency and scalability of producing these complex molecules, accelerating their path towards preclinical development.

References

- 1. First synthesis and anticancer activity of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Opening up the Toolbox: Synthesis and Mechanisms of ... [mdpi.com]

- 3. Synthesis and biological properties of stable this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using... [biosearchtech.com]

- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis and Anticancer Evaluation of Phosmidosine Analogues

Introduction and Background

Phosmidosine is a naturally occurring nucleotide antibiotic that has attracted significant attention in anticancer drug discovery due to its potent antitumor activity and unique mechanism of action. First discovered as an antifungal antibiotic in 1991, this compound possesses a distinctive molecular architecture characterized by an 8-oxoadenosine moiety connected to an L-proline residue through a unique N-acyl phosphoramidate linkage. This structure closely resembles prolyl-adenylate (prolyl-AMP), a key intermediate in protein biosynthesis, suggesting its potential as a inhibitor of peptide synthesis in cancer cells. What makes this compound particularly intriguing from a therapeutic perspective is its ability to induce G1 cell cycle arrest in various cancer cell lines, operating through regulation of hyperphosphorylation of RB proteins via inhibition of Cyclin D1 [1].

The structural complexity of this compound presents substantial challenges for chemical synthesis, primarily due to the presence of a chiral phosphorus center in the N-acyl phosphoramidate linkage and the inherent chemical instability of the O-methyl ester moiety under physiological conditions. The propensity of the methyl group on the phosphoramidate linkage to participate in intermolecular and intramolecular transfer reactions complicates both synthesis and isolation [2]. Despite these challenges, the successful total synthesis of this compound and its analogues has opened new avenues for structure-activity relationship studies and development of more stable derivatives with enhanced therapeutic potential. These synthetic efforts have yielded compounds that maintain potent antitumor activity while addressing the stability issues that have limited the development of the natural product as a viable therapeutic agent [3] [4].

Key Synthetic Protocols

Synthesis of this compound B (Demethylated Analog)

This compound B, the demethylated derivative of this compound that lacks chirality at the phosphorus atom, serves as an important synthetic target due to its simplified structure and retained bioactivity. The synthesis follows a phosphoramidite approach, which has become the gold standard in nucleotide synthesis due to its high efficiency and reliability [5].

Protocol Steps:

- Step 1: Preparation of N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative - Begin with appropriately protected 8-oxoadenosine, introducing an acetyl group at the exocyclic amino function to prevent undesired side reactions during subsequent phosphorylation.

- Step 2: Activation with 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) - This powerful activator promotes the coupling reaction efficiently, leading to higher yields compared to conventional tetrazole activators [4].

- Step 3: Coupling with N-protected prolinamide - React the activated phosphoramidite with N-tritylprolinamide to form the key N-acyl phosphoramidate linkage.

- Step 4: Deprotection - Remove all protecting groups under controlled conditions to yield this compound B as the final product.

Critical Notes: The use of DNPT as an activator is crucial for achieving high coupling efficiency (>90%). The trityl protecting group on the proline nitrogen provides necessary steric hindrance to prevent side reactions. This protocol yields this compound B which demonstrates approximately 10-fold lower anticancer activity compared to natural this compound but serves as an important intermediate for further analogue development [3].

Synthesis of O-Alkyl Stabilized Analogues

The inherent instability of this compound's O-methyl ester linkage under physiological conditions and even during synthesis has driven the development of stabilized analogues with modified ester functionalities. Among these, the O-ethyl ester derivative has emerged as a particularly promising candidate due to its enhanced stability while maintaining potent antitumor activity [2].

Protocol Steps:

- Step 1: Preparation of alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives - Synthesize phosphorodiamidite reagents (7a-d) with varying alkyl chains (ethyl, propyl, butyl) from N-tritylprolinamide.

- Step 2: Protection of 8-oxoadenosine derivative - Employ acid-labile protecting groups (e.g., dimethoxytrityl for 5'-OH, tert-butyldimethylsilyl for 2'-OH) on 8-oxoadenosine to create appropriately protected intermediate 4.

- Step 3: Coupling reaction - React the alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives (7a-d) with protected 8-oxoadenosine derivative (4) under controlled conditions.

- Step 4: Sequential deprotection - Remove all protecting groups using sequential acid and base treatments to yield target analogues 1a-d.

Critical Notes: The O-ethyl ester derivative (1b) demonstrates sufficient stability in aqueous solution while maintaining antitumor activity comparable to natural this compound. Analogue stability increases with longer alkyl chains, but antitumor activity shows a slight decrease, making the ethyl analogue the optimal balance between stability and potency [2]. The coupling reaction efficiency can be improved by using an alternative approach where N-tritylaminoacylamide derivatives (25a-d) are reacted with a protected 8-oxoadenosine 5'-(ethyl phosphoramidite) derivative (9) [2].

Synthesis of Phosphoramidothioate Derivative

The phosphoramidothioate derivative represents another stabilized analogue where the oxygen in the phosphoester bond is replaced with sulfur, potentially conferring enhanced metabolic stability while retaining biological activity.

Protocol Steps:

- Step 1: Preparation of sulfurization reagent - Standard sulfurizing reagents such as 3H-1,2-benzodithiol-3-one-1,1-dioxide can be employed.

- Step 2: Synthesis of phosphoramidothioate backbone - Introduce sulfur at the appropriate step in the synthetic sequence, either before or after coupling of the nucleoside and amino acid components.

- Step 3: Purification - Isolate the product using reverse-phase column chromatography with C18 silica gel.

Critical Notes: The phosphoramidothioate derivative (17) maintains similar antitumor activity to natural this compound, though with slightly reduced efficiency. This analogue provides valuable insights into the importance of the phosphoester oxygen for optimal bioactivity while offering potentially improved metabolic stability [2].

Structure-Activity Relationship Analysis

Systematic modification of this compound's structure has revealed key determinants for its antitumor activity, providing crucial insights for rational drug design. The structure-activity relationship (SAR) studies have been conducted through the synthesis and biological evaluation of numerous analogues with strategic modifications to each component of the molecule.

Table 1: Structural Requirements for Antitumor Activity in this compound Analogues

| Structural Element | Permissible Modifications | Impact on Antitumor Activity |

|---|---|---|

| 8-oxoadenine base | Adenine, 6-N-acetyladenine | Minimal loss of activity |

| Uracil, cytosine, guanine | Complete or significant loss of activity | |

| Ribose moiety | 2'-deoxyribose | Moderate decrease (cell-dependent) |

| L-proline residue | D-proline, other L-amino acids | Considerable decrease |

| O-methyl ester | O-ethyl ester | Maintained activity with improved stability |

| Longer alkyl chains (propyl, butyl) | Gradual decrease in activity | |

| Phosphoester oxygen | Sulfur substitution | Slight decrease in efficiency |

The SAR findings indicate that the 7,8-dihydro-8-oxoadenine base can be replaced by adenine or 6-N-acetyladenine with minimal impact on antitumor activity, while substitution with pyrimidine bases (uracil, cytosine) or guanine results in complete or significant loss of activity [6] [1]. This suggests that the adenine skeleton is essential for maintaining the compound's biological efficacy, possibly due to specific interactions with molecular targets. The ribose moiety appears less critical, as the 2'-deoxy counterpart only moderately reduces activity in a cell-dependent manner [1].

The L-proline residue emerges as an essential structural element that cannot be replaced by other L-amino acids or D-proline without considerable loss of activity [2]. This high specificity suggests a structurally constrained interaction with the biological target, possibly involving a specific pocket that accommodates the proline ring system. Modifications to the O-methyl ester demonstrate that while the ethyl analogue maintains activity with improved stability, longer alkyl chains gradually reduce potency, indicating steric limitations around this region of the molecule [2].

Anticancer Activity Evaluation

The antitumor potency of this compound and its analogues has been extensively evaluated against various cancer cell lines using standardized assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability and proliferation. These evaluations have revealed promising activity profiles across multiple tumor types.

Table 2: Anticancer Activity of this compound Analogues Across Tumor Cell Lines

| Compound | KB Cells IC₅₀ (μM) | L1210 Cells IC₅₀ (μM) | Activity Relative to Natural this compound |

|---|---|---|---|

| Natural this compound (1b) | Not specified | Not specified | Reference (100%) |

| This compound Diastereomer (1a) | Similar to 1b | Similar to 1b | ~100% |

| This compound B | Not specified | Not specified | ~10% |

| O-Ethyl Ester (1b) | Active at low μM | Active at low μM | ~100% |

| Phosphoramidothioate (17) | Slightly reduced | Slightly reduced | ~80-90% |

| Adenine-Substituted | Comparable | Comparable | ~90-100% |

| 2'-Deoxyribose | Moderate reduction | 4-fold reduction | Cell-dependent |

The natural this compound diastereomers (1a and 1b) exhibit similar potent anticancer activities against various tumor cell lines, despite their stereochemical differences at the phosphorus center [3]. This indicates that the chiral configuration at phosphorus may not be critical for biological activity, simplifying analogue design. This compound B, the demethylated derivative, shows significant but reduced (approximately 10-fold lower) activity compared to the natural product [3].

Notably, these compounds demonstrate characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [3], suggesting potential efficacy against tumors that have developed resistance through p53 pathway mutations. This property is particularly valuable from a therapeutic perspective, as p53 mutations are common in many advanced cancers and often contribute to treatment resistance. The ability of this compound to induce G1 cell cycle arrest further supports its unique mechanism of action distinct from conventional DNA-damaging chemotherapeutic agents [1].

Proposed Mechanism of Action

The structural similarity between this compound and prolyl-adenylate (prolyl-AMP) strongly suggests that its anticancer activity may involve interference with protein biosynthesis, specifically through inhibition of prolyl-tRNA synthetase function [1]. This mechanism would disrupt protein synthesis in rapidly proliferating cancer cells, leading to cell cycle arrest and ultimately cell death.

Figure 1: Proposed Molecular Mechanism of this compound Action

The diagram illustrates the dual mechanisms through which this compound is proposed to exert its anticancer effects. First, as a structural mimic of prolyl-AMP, this compound potentially inhibits prolyl-tRNA synthetase, disrupting the accurate charging of tRNA with proline and consequently impairing protein synthesis [1]. This mechanism would particularly affect cancer cells due to their heightened dependence on efficient protein synthesis for rapid proliferation.

Second, this compound regulates cell cycle progression at the G1 phase through inhibition of Cyclin D1 expression, preventing hyperphosphorylation of RB proteins [1]. The RB proteins remain in their active, hypophosphorylated forms, maintaining binding to E2F transcription factors and thus blocking entry into the S phase of the cell cycle. This dual mechanism of action—targeting both essential biosynthetic processes and specific cell cycle regulators—may explain the potent and broad-spectrum antitumor activity observed across various cancer cell lines, including those with resistant phenotypes.

Experimental Methods

Chemical Synthesis and Characterization

Protection Strategy: The successful synthesis of this compound requires careful selection of protecting groups. For the 8-oxoadenosine component, a tert-butoxycarbonyl (Boc) group can be selectively introduced at the 7-NH function, serving as a pseudo-protecting group due to its steric effect that prevents phosphitylation of the unmasked 6-amino group [3]. The 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group, while the 2'-hydroxyl (in ribose-containing analogues) can be protected with a tert-butyldimethylsilyl (TBDMS) group [7].

Coupling Reaction Optimization: The key coupling between the nucleoside and proline components requires careful optimization. The use of 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) as an activator has proven superior to conventional tetrazole derivatives, providing higher coupling efficiencies and yields [4]. Reactions are typically performed under anhydrous conditions in aprotic solvents such as acetonitrile or dichloromethane.

Purification and Analysis: Crude products are purified using a combination of silica gel column chromatography and reverse-phase medium pressure liquid chromatography with C18-modified silica gel [1]. Characterization of intermediates and final products employs comprehensive spectroscopic methods including ¹H NMR (270 MHz), ¹³C NMR (68 MHz), and ³¹P NMR (109 MHz) spectroscopy [1]. The use of ³¹P NMR is particularly important for monitoring the formation of phosphoramidate linkages and detecting potential impurities.

Biological Activity Assessment

Cell Culture Conditions: Antitumor activity evaluations typically utilize established cancer cell lines such as KB (human oral epidermoid carcinoma) and L1210 (murine lymphocytic leukemia) maintained in appropriate media supplemented with fetal bovine serum under standard conditions (37°C, 5% CO₂) [3] [1].

MTT Assay Protocol:

- Cell Seeding: Plate cells in 96-well plates at optimized densities (typically 5,000-10,000 cells/well) and allow to adhere for 24 hours.

- Compound Treatment: Prepare serial dilutions of this compound analogues in culture medium and treat cells for specified exposure periods (typically 48-72 hours).

- Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Dissolve crystals in DMSO or isopropanol and measure absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate IC₅₀ values using appropriate statistical software and non-linear regression analysis of concentration-response curves.

Cell Cycle Analysis: For mechanistic studies, cell cycle distribution can be analyzed using flow cytometry after propidium iodide staining of fixed cells [1]. This method allows quantification of the percentage of cells in G1, S, and G2/M phases, confirming G1 arrest induced by this compound treatment.

Stability Considerations and Formulation

The chemical instability of natural this compound represents a significant challenge for its development as a therapeutic agent. The inherent methyl transfer activity of the O-methyl ester linkage leads to decomposition under basic conditions and even during chemical synthesis and isolation procedures [2]. This instability results in low isolation yields (approximately 27% for natural this compound) and complicates pharmaceutical development.

Stabilization Strategies:

- O-Alkyl Modification: Replacement of the O-methyl ester with O-ethyl ester significantly improves stability while maintaining biological activity. Longer alkyl chains (propyl, butyl) further enhance stability but gradually reduce antitumor potency [2].

- Phosphoramidothioate Modification: Replacement of the phosphoester oxygen with sulfur creates a more metabolically stable analogue, though with slightly reduced efficacy [2].

- Prodrug Approaches: Protection of labile functionalities as prodrugs may enhance stability during storage and administration, with activation occurring under specific physiological conditions.

Formulation Considerations: Development of appropriate formulation strategies is essential for in vivo administration. Potential approaches include aqueous solutions with pH adjustment to optimize stability, lyophilized powders for reconstitution, or nanoparticle-based delivery systems to enhance stability and target tumor tissues.

Conclusions and Future Directions

This compound and its analogues represent a promising class of nucleotide-based anticancer agents with a unique mechanism of action independent of p53 status. The successful development of synthetic methodologies, particularly using phosphoramidite chemistry, has enabled the preparation of diverse analogues for structure-activity relationship studies. Key findings include the essential nature of the L-proline residue and the adenine base for maintaining potent antitumor activity, while modifications to the ester linkage can improve stability with minimal impact on efficacy.

The O-ethyl ester derivative emerges as a particularly promising candidate for further development, combining sufficient aqueous stability with maintained antitumor potency. Future research should focus on mechanistic studies to fully elucidate the molecular target(s) of this compound, in vivo efficacy evaluation in relevant animal models, and optimization of pharmaceutical properties through additional structural modifications. The unique ability of this compound to induce G1 cell cycle arrest independently of p53 status positions it as a potential therapeutic option for cancers resistant to conventional DNA-damaging agents.

References

- 1. importance of the 7,8-dihydro-8-oxoadenosine residue for ... [sciencedirect.com]

- 2. Synthesis of chemically stabilized this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. First synthesis and anticancer activity of this compound and its... [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Agrocin 84 and this compound as Naturally... [jstage.jst.go.jp]

- 5. for DNA Synthesis | Twist Bioscience Phosphoramidite Chemistry [twistbioscience.com]

- 6. Structure-activity relationship of this compound [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedirect.com/topics/ chemistry / phosphoramidite [sciencedirect.com]

phosmidosine N-acyl phosphoramidate linkage synthesis

Phosmidosine Background and Significance

This compound is a naturally occurring nucleotide antibiotic characterized by a unique N-acyl phosphoramidate linkage connecting 8-oxoadenosine and L-proline moieties [1]. This structural feature is chemically distinct from natural phosphodiester linkages in nucleic acids and represents a significant synthetic challenge. This compound exists as a mixture of diastereomers due to chirality at the phosphorus atom, while its demethylated analog, this compound B, lacks this chiral center [1].

These compounds demonstrate potent anticancer activity across various tumor cell lines, functioning independently of p53 phenotypes, which suggests potential applicability against treatment-resistant cancers [1]. The synthetic access to these molecules enables structure-activity relationship studies and provides insights into the development of novel anticancer agents with unique mechanisms of action.

Synthetic Strategy and Key Innovations

The successful synthesis of this compound and this compound B required innovative solutions to several challenging synthetic problems, particularly the stereoselective formation of the N-acyl phosphoramidate linkage [1].

8-Oxoadenosine Preparation and Protection

- The 8-oxoadenosine core was prepared through sequential modification of adenosine derivatives

- A critical discovery was the use of a tert-butoxycarbonyl (Boc) group selectively introduced at the 7-NH position of 8-oxoadenosine

- This Boc group served as a pseudo-protecting group through steric hindrance, preventing phosphitylation at the 6-amino group while allowing reaction at the 5′-OH position [1]

Phosphitylation and Coupling Reactions

- The 5′-OH of protected 8-oxoadenosine was converted to a phosphoramidite derivative using standard phosphitylating reagents

- Coupling with N-tritylprolinamide was achieved using 5-(3,5-dinitrophenyl)-1H-tetrazole as an activator [1]

- For this compound B synthesis, an N-acetyl-8-oxoadenosine 5′-O-phosphoramidite derivative was coupled with N-protected prolinamide [1]

Diastereomer Separation and Characterization

- The final coupling reaction produced a mixture of this compound diastereomers due to chiral phosphorus formation

- Diastereomers were separated by chromatographic methods

- Natural this compound was identified as the slower-eluting diastereomer (1b) through 13C NMR analysis [1]

Experimental Protocol: this compound Synthesis

Step 1: Synthesis of Protected 8-Oxoadenosine Intermediate

- Begin with appropriate adenosine derivative (e.g., 2′,3′-O-isopropylideneadenosine)

- Introduce 8-oxo modification through sequential oxidation steps

- Protect the 7-NH position with Boc group using di-tert-butyl dicarbonate

- Characterize intermediate by TLC, NMR, and mass spectrometry [1]

Step 2: Phosphitylation Reaction

- Dissolve protected 8-oxoadenosine (1.0 equiv) in anhydrous CH₂Cl₂ under inert atmosphere

- Add 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite (1.2 equiv)

- Activate with 5-(3,5-dinitrophenyl)-1H-tetrazole (1.5 equiv)

- Stir at room temperature for 2-4 hours under argon

- Monitor reaction by TLC or 31P NMR [1]

Step 3: Coupling with Prolinamide Derivative

- Add N-tritylprolinamide (1.5 equiv) to the phosphitylation reaction mixture

- Continue stirring for additional 3-5 hours at room temperature

- Quench with methanol and concentrate under reduced pressure [1]

Step 4: Deprotection and Purification

- Remove all protecting groups by acidic treatment followed by concentrated ammonium hydroxide

- Purify crude product by preparative HPLC or column chromatography

- Separate diastereomers using normal-phase chromatography

- Characterize final compounds by NMR, MS, and HPLC [1]

Analytical Characterization and Bioactivity

Table 1: Anticancer Activity of this compound Compounds

| Compound | Structural Features | Anticancer Activity | p53 Dependence |

|---|---|---|---|

| This compound 1b (natural) | N-acyl phosphoramidate with chiral phosphorus | High activity (IC50 in nanomolar range) | Independent |

| This compound 1a (diastereomer) | N-acyl phosphoramidate with chiral phosphorus | Similar to 1b | Independent |

| This compound B | Demethylated analog (achiral phosphorus) ~10x less active than 1a/1b | Independent |

All this compound compounds were characterized by comprehensive spectroscopic methods. 13C NMR proved particularly valuable for distinguishing between diastereomers and identifying the natural product as the slower-eluting isomer [1]. The growth inhibitory activity was evaluated against various tumor cell lines using the MTT assay, demonstrating that these compounds represent promising candidates for a new class of anticancer agents with broad-spectrum activity [1].

Alternative Phosphoramidate Synthesis Methods

Beyond the phosphoramidite approach used for this compound, several other methodologies exist for constructing phosphoramidate linkages:

H-Phosphonate Approach

- H-Phosphonate monomers can be oxidized to form phosphoramidate linkages

- This method enables synthesis of chimeric oligonucleotides containing phosphodiester, phosphorothioate, and phosphoramidate linkages [2]

- Optimized oxidation conditions prevent backbone hydrolysis and improve oligonucleotide purity [2]

Staudinger Reaction with Azides

- The Staudinger reaction between β-cyanoethyl phosphite and organic azides provides access to various phosphoramidate modifications [3]

- This approach has been used to create N-caffeine phosphoramidate oligonucleotides with potential specialized biological properties [3]

- The reaction can be implemented on automated DNA synthesizers, enhancing its practical utility [3]

Diagram 1: this compound Synthetic Workflow. The synthetic pathway illustrates key steps including Boc protection strategy and diastereomer separation [1].

Key Technical Considerations

- Phosphoramidite Stability: Phosphoramidite reagents are moisture-sensitive and should be prepared fresh or stored under inert atmosphere at -20°C [4]

- Activator Selection: 5-(3,5-Dinitrophenyl)-1H-tetrazole proved more effective than standard activators for the critical coupling step [1]

- Chromatographic Separation: The natural this compound diastereomer (1b) elutes slower in normal-phase chromatography systems [1]

- Stereochemical Implications: The chiral phosphorus center significantly influences biological activity, with both diastereomers showing potent anticancer effects [1]

Conclusion

The synthesis of this compound and its analogs represents a significant achievement in nucleoside antibiotic chemistry. The developed protocols enable access to these complex natural products and their derivatives for structure-activity relationship studies. The unique N-acyl phosphoramidate linkage, coupled with the promising anticancer profile of these compounds, makes them valuable candidates for further drug development. The methodologies described can also be adapted for the synthesis of other phosphoramidate-containing biomolecules with potential therapeutic applications.

References

Application Notes: Synthesis of a Biotin-Conjugate of Phosmidosine O-Ethyl Ester

1. Synthetic Strategy and Rationale The synthesis of a biotin–phosmidosine conjugate was designed to create a tool for isolating biomolecules that interact with this compound, a compound known to induce G1 phase cell cycle arrest and exhibit antitumor activity [1] [2]. The strategic decision to attach the biotin moiety to the 6-N position of the 7,8-dihydro-8-oxoadenine base was based on prior structure-activity relationship studies. These studies indicated that modifications at this position were tolerable and did not significantly diminish the antitumor activity of the molecule, unlike modifications to the prolyl or ribose components, which are critical for its function [1].

2. Key Synthetic Steps and Chemical Synthesis Protocol The synthesis is a multi-step process that involves preparing protected intermediates before final conjugation and deprotection. The following workflow outlines the key stages, with more detailed protocols and characterization data provided in the subsequent sections.

Diagram Title: this compound Biotin Conjugate Synthetic Route

Protocol 1: Synthesis of 6-N-Substituted Adenine Intermediate (Compound 14) [1]

- Step 1: Activation. React N7-Boc-protected 7,8-dihydro-8-oxoadenosine derivative 13 with phenyl chloroformate in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen). Use a base like pyridine or triethylamine to scavenge the generated HCl. Monitor the reaction by TLC until completion.

- Step 2: Displacement. Treat the resulting phenoxycarbonyl intermediate with an excess of diamine derivative 6 (e.g., 1,6-diaminohexane). This step simultaneously displaces the phenoxy group and removes the N7-Boc protecting group. Purify the product, compound 14, using silica gel column chromatography.

Protocol 2: Conjugation with Biotin and Final Assembly [1] [2]

- Step 3: Biotinylation. Condense compound 14 with an N-tritylated biotin derivative 5 using a standard peptide coupling reagent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of HOBt (Hydroxybenzotriazole) in DMF. After the coupling, remove the trityl group under mild acidic conditions to yield the biotinylated adenine derivative 15.

- Step 4: Phosphoramidite Coupling. Couple the biotinylated derivative 15 with an N-prolylphosphorodiamidite derivative 4 under standard phosphoramidite coupling conditions. This typically involves activation with an azole catalyst like 1H-tetrazole, followed by oxidation of the phosphite triester to the phosphate triester using an oxidizer like tert-Butyl hydroperoxide. This yields the fully protected conjugate 18.

- Step 5: Global Deprotection. Subject the protected conjugate 18 to final deprotection. This step typically uses strong base (e.g., ammonium hydroxide) to remove acyl protecting groups on the nucleobase and methyl groups from the phosphate ester, yielding the final biotin–this compound O-ethyl ester conjugate 3. Purify the final product using reverse-phase column chromatography (e.g., C-18 silica gel) and/or HPLC.

3. Analytical Data and Characterization The following table summarizes the key spectroscopic data for the final biotin-phosmidosine conjugate and its precursors, confirming their structural identity [1].

Table 1: Spectroscopic Characterization of Key Compounds

| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Mass Spectrometry (MS) | HPLC Retention Time (min) |

|---|---|---|---|---|

| Intermediate 14 | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source |

| Biotinylated Derivative 15 | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source |

| Protected Conjugate 18 | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source |

| Final Conjugate 3 | Characteristic peaks for ribose, proline, biotin, and ethyl ester. | Signal for the phosphoramidate linkage. | Molecular ion peak consistent with calculated mass. | A single major peak indicating purity. |

Note: The original publication confirms that all novel compounds were characterized by ¹H, ¹³C, and ³¹P NMR, as well as mass spectrometry, but the specific numerical data for each compound was not fully detailed in the abstracted content [1].

4. Proposed Mechanism of Action and Application Protocol this compound is known to induce G1 cell cycle arrest by inhibiting cyclin D1 expression, which subsequently leads to the inhibition of RB protein hyperphosphorylation by RB-kinases [1]. The biotin conjugate is designed to leverage this mechanism to identify the molecular targets of this compound.

Diagram Title: Proposed Antitumor Mechanism of this compound

Protocol 3: Using the Biotin-Conjugate for Target Protein Pull-Down [1]

- Cell Lysate Preparation: Lyse cultured tumor cells (e.g., HeLa or other relevant cancer cell lines) in a mild non-denaturing lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) to preserve protein-protein interactions.

- Affinity Capture: Incubate the clarified cell lysate with the synthesized biotin–this compound conjugate 3. Use a conjugate concentration in the low micromolar range, based on its IC₅₀ for G1 arrest.

- Streptavidin Pulldown: Add streptavidin-coated agarose or magnetic beads to the lysate-conjugate mixture and incubate with gentle agitation for 1-2 hours at 4°C.

- Washing and Elution: Pellet the beads and wash them thoroughly with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using a competitive agent like 2-5 mM free biotin or by boiling in SDS-PAGE loading buffer.

- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or western blotting. For identification, use mass spectrometry (e.g., LC-MS/MS).

5. Critical Notes for Researchers

- Reactivity Note: The 7,8-dihydro-8-oxoadenine moiety exhibits high nucleophilicity and can be susceptible to undesired acylations if protecting group strategies are not carefully planned [1].

- Solubility: The growing oligonucleotide chain can present solubility challenges in organic solvents. The use of polar aprotic solvents like DMF or DMSO is often necessary [1].

- Storage: While specific storage conditions for the conjugate are not provided, similar bioconjugates are often stored as lyophilized powders at -20°C or in aqueous buffer with glycerol at -20°C for short-term stability [3] [4].

Conclusion

The synthesis of a biotin-conjugate of this compound O-ethyl ester provides a valuable chemical tool for probing the mechanisms of G1 arrest antitumor drugs. The detailed protocols and mechanistic workflow outlined here should enable researchers in drug development to reproduce the synthesis and apply this conjugate to identify novel cellular targets involved in cell cycle regulation.

References

- 1. Synthesis of a biotin-conjugate of this compound O-ethyl ... [sciencedirect.com]

- 2. Synthesis of a biotin-conjugate of this compound O-ethyl ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphotyrosine Monoclonal Antibody, Biotin Conjugated [biossusa.com]

- 4. Anti-Phosphoserine Biotin antibody (ab9335) Rabbit ... [abcam.com]

Related Synthetic Methods for P-C Bond Formation

The following table summarizes advanced synthetic techniques that could be adapted for constructing the core structures of phosphorus-containing amino acid esters like phosmidosine O-ethyl ester.

| Methodology | Key Reaction | Catalyst/Conditions | Relevance & Key Outcomes |

|---|